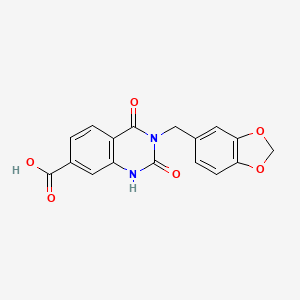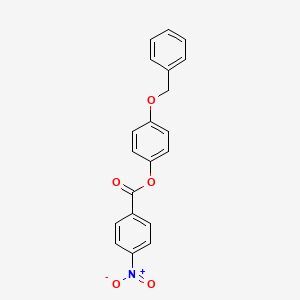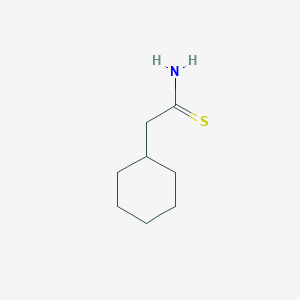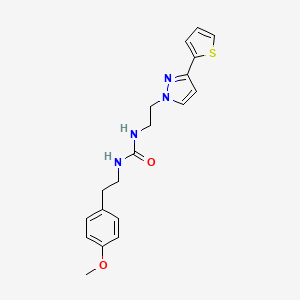
1-(Aminomethyl)-2-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-2-methylcyclopentan-1-ol is a chemical compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)-2-methylcyclopentan-1-ol involves an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Effects and Neurotransmitter Modulation
Gabapentin is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA). It exhibits anticonvulsant properties by modulating GABAergic neurotransmission. Specifically:
- Antiepileptic Therapy : Gabapentin is widely used as an adjunctive treatment for epilepsy and partial seizures. It enhances GABA-mediated inhibition, reducing neuronal excitability and preventing seizures .
Neuropathic Pain Management
Gabapentin has gained prominence in pain management, particularly for neuropathic pain conditions:
- Postherpetic Neuralgia : Gabapentin provides relief from postherpetic neuralgia, a painful condition following shingles infection .
Anxiolytic and Mood-Stabilizing Effects
- Bipolar Disorder : Some studies explore its use as an adjunctive mood stabilizer in bipolar disorder .
Dermatological Applications
- Rosacea : Topical application of a gel containing 1-methylnicotinamide (a derivative of gabapentin) has shown promise in alleviating rosacea, a chronic facial dermatosis .
Other Investigational Areas
Future Prospects and Challenges
While gabapentin holds promise, challenges remain:
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-(Aminomethyl)-2-methylcyclopentan-1-ol are not mentioned in the search results, there are indications of ongoing research in the field of aminomethyl compounds. For instance, biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Another future direction includes the optimization of synthesis and characterization methods, as well as the development of novel analytical techniques.
Wirkmechanismus
Target of Action
The compound “1-(Aminomethyl)-2-methylcyclopentan-1-ol” is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is known as Gabapentin . It primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins are auxiliary subunits of voltage-gated calcium channels, which play a crucial role in neurotransmission .
Mode of Action
Gabapentin acts by binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing the influx of calcium ions into the neuron . As a result, the release of excitatory neurotransmitters is decreased, leading to a reduction in neuronal excitability .
Biochemical Pathways
It is known that the drug’s binding to the α2δ-1 subunit leads to a decrease in the activity of voltage-gated calcium channels . This, in turn, reduces the influx of calcium ions into neurons, which plays a key role in the release of neurotransmitters. By reducing this release, Gabapentin can decrease neuronal excitability and alleviate symptoms of conditions like epilepsy and neuropathic pain .
Pharmacokinetics
Gabapentin’s pharmacokinetics are dose-dependent, with diminished bioavailability and delayed peak levels at higher doses . It has a bioavailability of 27–60%, which is inversely proportional to the dose . A high-fat meal also increases its bioavailability . Its elimination half-life is 5 to 7 hours .
Result of Action
The molecular and cellular effects of Gabapentin’s action primarily involve a decrease in neuronal excitability. By binding to the α2δ-1 subunit of voltage-gated calcium channels, Gabapentin reduces the influx of calcium ions into neurons . This leads to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability . These effects can help alleviate symptoms of conditions like epilepsy and neuropathic pain .
Action Environment
These can include factors such as diet, concurrent medications, and individual patient characteristics like age, sex, and renal function
Eigenschaften
IUPAC Name |
1-(aminomethyl)-2-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVMTNTIUIZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-methylcyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)
![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)




![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)